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Compound of Interest

Compound Name: DL-Methioninol

Cat. No.: B1345532

Spectroscopic Identification of DL-Methioninol:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic identification of DL-
Methioninol. While publicly accessible, comprehensive spectroscopic data (NMR, IR, MS) for
DL-Methioninol is not readily available in standard databases, this document outlines the
expected spectral characteristics based on its chemical structure, detailed experimental
protocols for acquiring the necessary data, and a generalized workflow for spectroscopic
analysis.

Introduction to DL-Methioninol

DL-Methioninol is the alcohol analog of the essential amino acid DL-methionine. It is
characterized by the presence of a primary alcohol group in place of the carboxylic acid
functionality. This structural difference significantly influences its chemical and physical
properties, as well as its spectroscopic signatures.

Chemical Information:
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Property

Value

Chemical Name

(x)-2-Amino-4-(methylthio)-1-butanol

CAS Number 16720-80-2[1]

Molecular Formula CsHi3sNOS[1]

Molecular Weight 135.23 g/mol [1]

Structure w..Chemical structure of DL-Methioninol

Predicted Spectroscopic Data

Based on the structure of DL-Methioninol, the following spectral characteristics are

anticipated. These are predictions and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

protons in different chemical environments. The chemical shifts (8) are predicted to be in the

following approximate regions:

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (ppm)

-S-CHs 20-22 singlet (s) 3H

-CH2-S- 25-27 triplet (t) 2H

-CHz2-CH- 16-1.9 multiplet (m) 2H

-CH(NH2) 3.0-33 multiplet (m) 1H

-CHz20H 3.4-3.7 multiplet (m) 2H

-NH:z Variable (broad) singlet (s) 2H

-OH Variable (broad) singlet (s) 1H

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.scbt.com/p/dl-methioninol-16720-80-2
https://www.scbt.com/p/dl-methioninol-16720-80-2
https://www.scbt.com/p/dl-methioninol-16720-80-2
https://www.benchchem.com/product/b1345532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

13C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon
framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-S-CHs 15-20
-CH2-S- 30-35
-CHz2-CH- 35-40
-CH(NH2) 50 - 55
-CH20H 60 - 65

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Expected Wavenumber

Functional Group Intensity
(cm™)
O-H stretch (alcohol) 3200 - 3600 Strong, Broad
N-H stretch (amine) 3300 - 3500 Medium, Broad (two bands)
C-H stretch (alkane) 2850 - 3000 Medium to Strong
N-H bend (amine) 1590 - 1650 Medium
C-O stretch (primary alcohol) 1000 - 1075 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

lon Expected m/z Notes

Molecular ion peak (positive

[M+H]* 136.08 ,
ion mode)
_ Molecular ion peak (electron
[M]* 135.07 o
ionization)
Fragments Various Loss of H20, NH3, CHsS, etc.

Experimental Protocols

To obtain definitive spectroscopic data for DL-Methioninol, the following experimental
procedures are recommended.

Sample Preparation

 NMR: Dissolve approximately 5-10 mg of DL-Methioninol in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs, D20, or DMSO-ds). The choice of solvent will affect the
chemical shifts of labile protons (-OH, -NH2).

o IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared
by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

e MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium
hydroxide to promote ionization.

Instrumentation and Data Acquisition

e NMR Spectroscopy:
o Instrument: A 300 MHz or higher field NMR spectrometer.

o H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-
to-noise ratio. Use a standard pulse sequence.
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o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR.

e IR Spectroscopy:
o Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

o Acquisition: Record the spectrum over the range of 4000-400 cm~*. Perform a background
scan prior to the sample scan.

e Mass Spectrometry:

o Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - El).

o Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum
over a suitable m/z range (e.g., 50-500). For structural elucidation, tandem mass
spectrometry (MS/MS) can be performed on the molecular ion.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification of an unknown
compound using spectroscopic techniques.
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Caption: A generalized workflow for compound identification using NMR, IR, and MS.

Conclusion

The definitive spectroscopic identification of DL-Methioninol requires the acquisition of
experimental NMR, IR, and MS data. This guide provides the expected spectral features based
on its known chemical structure and outlines the necessary experimental protocols to obtain
and interpret this data. For researchers in drug development and other scientific fields,
following these procedures will enable the unambiguous confirmation of the structure and purity
of DL-Methioninol, ensuring the reliability of subsequent research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of DL-Methioninol
for identification]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345532#spectroscopic-data-nmr-ir-ms-of-dl-
methioninol-for-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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